molecular formula C13H10F3N3O3 B1417510 Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 77195-47-2

Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Cat. No. B1417510
CAS RN: 77195-47-2
M. Wt: 313.23 g/mol
InChI Key: PLGOJTPZTDJCNH-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a hydroxy group, a phenyl ring, and an ethyl carboxylate group. The phenyl ring is further substituted with a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazine ring, which is a heterocyclic ring containing alternating carbon and nitrogen atoms. The hydroxy, carboxylate, phenyl, and trifluoromethyl groups would all be attached to different carbon atoms on this ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the hydroxy and carboxylate groups could make the compound reactive towards bases and acids, respectively. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxy and carboxylate groups could increase its solubility in polar solvents. The trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate, a related compound, was synthesized using Dimroth rearrangement, which is pivotal in creating tricyclic compounds. This method demonstrates the compound's utility in complex organic syntheses (Ezema et al., 2015).

Regioselective Synthesis

The regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, closely related to the target compound, was achieved, highlighting the high regioselectivity of this procedure. This underscores the compound's importance in the precise and targeted synthesis of organic molecules (Ohsumi & Neunhoeffer, 1992).

Novel Synthesis Routes

Ethyl 5-amino-1,2,4-triazine-6-carboxylates underwent novel synthesis routes, including condensation with aryl isocyanates. This application demonstrates the compound's versatility in creating diverse chemical structures (Wamhoff & Tzanova, 2003).

Synthesis of Potential Anti-Tumor Agents

The compound was used as a precursor for synthesizing triazines and triazepines, which have potential as anti-tumor agents. This application showcases its role in medicinal chemistry and drug discovery (Badrey & Gomha, 2012).

Unusual Chemical Reactions

Research on ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea led to the discovery of an ANRORC rearrangement, illustrating the compound's role in studying unique chemical reaction mechanisms (Ledenyova et al., 2018).

Synthesis of Ethyl Triazine Carboxylate

A study on the synthesis and structural elucidation of ethyl triazine carboxylate highlighted its role in quality control and impurity identification in pharmaceuticals (Hou Zhongke, 2011).

Development of PET Tracers

The compound was utilized in the synthesis of carbon-11-labeled derivatives for potential use as PET tracers in imaging p38α mitogen-activated protein kinase. This application demonstrates its importance in developing diagnostic tools (Wang, Gao, & Zheng, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities exhibited by other triazine-containing compounds, this compound could have potential applications in various fields, including medicine and agriculture .

properties

IUPAC Name

ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c1-2-22-12(21)9-11(20)17-10(19-18-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,2H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGOJTPZTDJCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363162
Record name AG-H-08496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

CAS RN

77195-47-2
Record name AG-H-08496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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